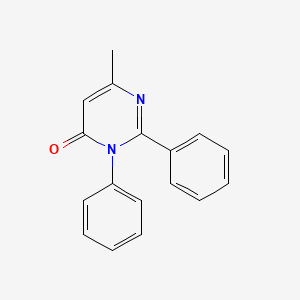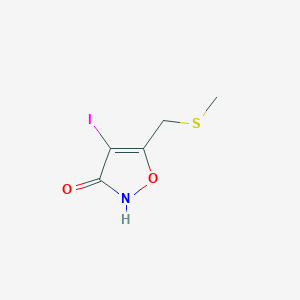
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one is a chemical compound with the molecular formula C5H6INO2S This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or iodine monochloride.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated isoxazole derivatives.
Substitution: Isoxazole derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine and methylthio groups can influence its binding affinity and specificity to these targets. The exact pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds, such as:
4-iodo-5-methylisoxazole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-((methylthio)methyl)isoxazol-3(2H)-one:
4-bromo-5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a bromine atom instead of iodine, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in the combination of the iodine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
89661-21-2 |
|---|---|
Formule moléculaire |
C5H6INO2S |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
4-iodo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6INO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
Clé InChI |
LTSVTPOVVZSTMB-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=C(C(=O)NO1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


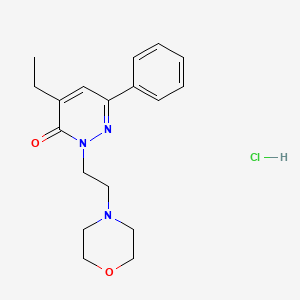
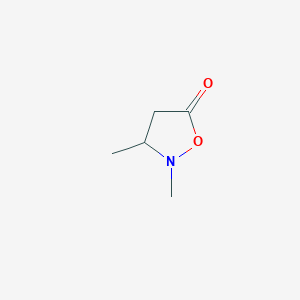

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)


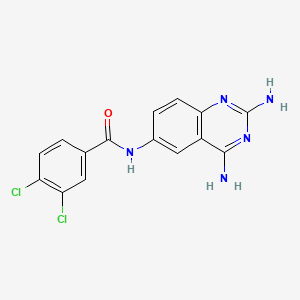
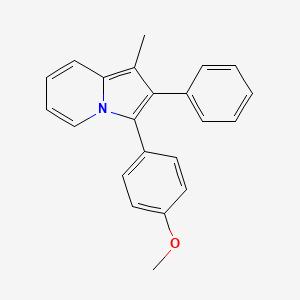
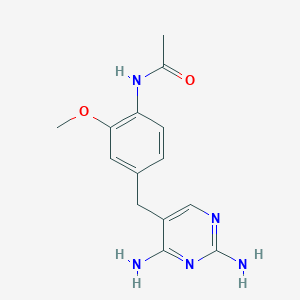
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)

